An In-Depth Technical Guide to the Physical Properties of Trimethylsulfonium Bromide
An In-Depth Technical Guide to the Physical Properties of Trimethylsulfonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Trimethylsulfonium bromide [(CH₃)₃SBr] is a quaternary sulfonium salt with significant applications in organic synthesis, particularly as a methylating agent and a precursor for the generation of sulfur ylides. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust and scalable chemical processes. This technical guide provides a comprehensive overview of the key physical characteristics of trimethylsulfonium bromide, including its molecular and structural properties, thermal behavior, solubility profile, and spectroscopic data. The information presented herein is synthesized from established literature and databases to provide a reliable resource for laboratory and development settings.
Molecular and Structural Properties
Trimethylsulfonium bromide is an ionic compound consisting of a trimethylsulfonium cation ([(CH₃)₃S]⁺) and a bromide anion (Br⁻). The central sulfur atom in the cation is trivalent and carries a positive charge.
Molecular Formula and Weight
Chemical Structure
The trimethylsulfonium cation possesses a pyramidal geometry around the sulfur atom, a consequence of the tetrahedral arrangement of the three methyl groups and a lone pair of electrons.
Diagram: Molecular Structure of Trimethylsulfonium Bromide
Caption: 2D representation of the ionic pairing in Trimethylsulfonium bromide.
Physical Appearance and Morphology
Trimethylsulfonium bromide is typically a white to light yellow or cream-colored crystalline solid or powder at room temperature.[1]
Thermal Properties
The thermal behavior of a compound is a critical parameter for its storage and application, particularly in reactions conducted at elevated temperatures.
Melting Point
The melting point of trimethylsulfonium bromide is often reported with decomposition. This indicates that upon heating to its melting point, the compound begins to break down. Reported values vary slightly across different sources, which is common for compounds that decompose upon melting.
| Property | Value | Source(s) |
| Melting Point | 190-200 °C | [2] |
| Melting Point | 203-206 °C (decomposes) | |
| Melting Point | 194–198 °C |
The variability in the reported melting point range can be attributed to the purity of the sample and the heating rate used during the measurement. It is crucial for researchers to determine the melting point of their specific batch of reagent as a purity check.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.
Objective: To determine the melting point range of a sample of trimethylsulfonium bromide.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline trimethylsulfonium bromide is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement:
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second determination is performed with a slow heating rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Interpretation: A sharp melting point range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Profile
The solubility of trimethylsulfonium bromide is a key consideration for its use as a reagent in various solvent systems. As an ionic salt, its solubility is largely dictated by the polarity of the solvent.
Qualitative Solubility:
-
Water: Soluble[1]
-
Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO): Generally soluble.[3]
-
Nonpolar Organic Solvents (e.g., Diethyl ether, Hexane): Insoluble or sparingly soluble.
While precise quantitative solubility data is not widely published, the general principle of "like dissolves like" applies. The high polarity of water and lower alcohols allows them to effectively solvate the trimethylsulfonium and bromide ions.
Experimental Protocol: Qualitative Solubility Determination
Objective: To determine the qualitative solubility of trimethylsulfonium bromide in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Addition: Approximately 10-20 mg of trimethylsulfonium bromide is placed into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent is added.
-
Mixing: The test tubes are agitated using a vortex mixer for 1-2 minutes to ensure thorough mixing.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Rationale: This rapid screening method provides a practical understanding of suitable solvent systems for reactions involving trimethylsulfonium bromide.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and identification of chemical compounds. The following sections detail the expected spectroscopic signatures of trimethylsulfonium bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
-
¹H NMR: Due to the symmetry of the trimethylsulfonium cation, all nine protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp peak (a singlet). The chemical shift of this peak will be influenced by the deshielding effect of the positively charged sulfur atom.
-
Expected Chemical Shift (δ): Approximately 2.9 - 3.5 ppm (in DMSO-d₆ or D₂O).
-
-
¹³C NMR: Similar to the protons, the three methyl carbons are chemically equivalent, resulting in a single resonance in the ¹³C NMR spectrum. The chemical shift will be in the aliphatic region but shifted downfield due to the electronegativity of the adjacent sulfur atom.[4]
-
Expected Chemical Shift (δ): Approximately 25 - 30 ppm.
-
Diagram: NMR Spectroscopy Workflow
Caption: A simplified workflow for obtaining and analyzing an NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of trimethylsulfonium bromide is expected to be relatively simple, dominated by the vibrations of the methyl groups.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2900-3100 | C-H stretching (methyl) | Medium to Strong |
| ~1450-1470 | C-H bending (asymmetric) | Medium |
| ~1370-1390 | C-H bending (symmetric) | Medium |
The absence of other significant peaks in the functional group region (e.g., O-H, C=O) can be used to confirm the purity of the sample.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For an ionic compound like trimethylsulfonium bromide, the spectrum will show the mass of the cation. Electron ionization (EI) may lead to fragmentation.
-
Cation Mass: The trimethylsulfonium cation ([(CH₃)₃S]⁺) has a mass of 77.17 g/mol . A peak at m/z 77 would be expected.
-
Fragmentation: While the cation is relatively stable, some fragmentation may occur under high-energy ionization conditions. Potential fragment ions could include the loss of a methyl group to give [(CH₃)₂S]⁺ (m/z 62). The bromide anion is not typically observed in positive ion mode mass spectrometry.
Synthesis Overview
Trimethylsulfonium bromide can be synthesized through several routes. A common laboratory preparation involves the reaction of dimethyl sulfoxide (DMSO) with an electrophilic bromine source, such as elemental bromine or benzyl bromide.[6][7][8]
Experimental Protocol: Synthesis from Benzyl Bromide and DMSO
This method represents a convenient and relatively safe laboratory-scale synthesis of trimethylsulfonium bromide.[7][9]
Objective: To synthesize trimethylsulfonium bromide from benzyl bromide and dimethyl sulfoxide.
Materials:
-
Benzyl bromide
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: A solution of benzyl bromide in DMSO is placed in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Heating: The reaction mixture is heated to 80 °C with stirring and maintained at this temperature for approximately 24 hours.[7]
-
Precipitation: The reaction mixture is allowed to cool to room temperature, during which trimethylsulfonium bromide precipitates as a solid.
-
Isolation and Purification: The solid product is collected by vacuum filtration and washed thoroughly with acetone to remove any unreacted starting materials and byproducts.
-
Drying: The purified trimethylsulfonium bromide is dried under vacuum.
Rationale: This method utilizes readily available starting materials and avoids the use of highly toxic and gaseous methyl bromide. The product precipitates from the reaction mixture upon cooling, simplifying its isolation.
Safety and Handling
Trimethylsulfonium bromide is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of trimethylsulfonium bromide. The data and protocols presented are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this important synthetic reagent. A thorough understanding of its molecular structure, thermal stability, solubility, and spectroscopic characteristics is fundamental to its successful application in the laboratory and beyond.
References
-
Nicodem. (2011, March 4). Trimethylsulfonium bromide and its use for the methylation of phenols. Sciencemadness Discussion Board. [Link]
- Kim, J. H., et al. (2004). Facile Preparation of Trimethylsulfonium Bromide. Bulletin of the Korean Chemical Society, 25(1), 13-14.
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION: Cetyltrimethylammonium bromide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. far-chemical.com [far-chemical.com]
- 2. Trimethylsulfonium bromide 97 3084-53-5 [sigmaaldrich.com]
- 3. mpbio.com [mpbio.com]
- 4. Trimethylsulfonium bromide(3084-53-5) 13C NMR [m.chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Trimethylsulfonium bromide synthesis - chemicalbook [chemicalbook.com]
- 8. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]
- 9. scispace.com [scispace.com]
